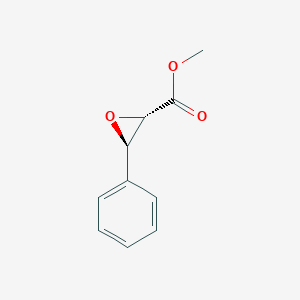

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Description

Properties

CAS No. |

115794-68-8 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl (2S,3S)-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |

InChI Key |

HAFFKTJSQPQAPC-IUCAKERBSA-N |

SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Other CAS No. |

115794-68-8 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl (2S,3S)-3-phenyloxirane-2-carboxylate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate, a chiral epoxide of significant interest in synthetic organic chemistry and pharmaceutical development. We will delve into its core properties, synthesis, safety protocols, and applications, offering field-proven insights for its effective use in a research and development setting.

Compound Identification and Profile

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral organic compound featuring a strained three-membered oxirane ring. This structural motif makes it a highly reactive and versatile synthetic intermediate.[1] Its specific stereochemistry, (2S,3S), is crucial for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for achieving desired biological activity.

-

CAS Number : The Chemical Abstracts Service (CAS) registry number for Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is 40956-18-1 .[2][3][4]

-

Synonyms : This compound is also known by several other names, including cis-Methylepoxycinnamate and (2S,3S)-(-)-3-Phenyloxiranecarboxylate methyl ester.[3][4]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The following table summarizes the key properties of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate.

| Property | Value | Source |

| Molecular Formula | C10H10O3 | [2] |

| Molecular Weight | 178.18 g/mol | [5] |

| Density | 1.219 g/cm³ | [2] |

| Flash Point | 99.7°C | [2] |

| Topological Polar Surface Area | 38.8 Ų | [5] |

| Stereocenter Count | 2 | [5] |

Synthesis and Mechanistic Insight: The Power of Asymmetric Epoxidation

The synthesis of chiral epoxides like Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a cornerstone of modern organic synthesis. One of the most reliable methods for achieving high enantioselectivity is the Sharpless asymmetric epoxidation.[6] This method allows for the selective oxidation of an allylic double bond, with the stereochemistry of the resulting epoxide being predictable based on the chiral tartrate used in the catalytic system.[6]

The choice of this method is driven by its high degree of stereocontrol, which is essential for producing a single enantiomer, a critical requirement in drug development to avoid off-target effects and ensure therapeutic efficacy. The reaction proceeds via a titanium-tartrate catalyst that coordinates to the allylic alcohol of the precursor, directing the oxidant to one face of the double bond.

Caption: Asymmetric epoxidation workflow for the synthesis of the target epoxide.

Applications in Drug Development

Chiral epoxides are highly valued as versatile building blocks in the synthesis of complex, biologically active molecules.[7][8] The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.[1][9] This reactivity allows for the introduction of diverse functional groups with high regioselectivity and stereocontrol.

In drug development, Methyl (2S,3S)-3-phenyloxirane-2-carboxylate can serve as a precursor for the synthesis of chiral amino alcohols, which are common structural motifs in many pharmaceutical agents. For example, the epoxide can be opened with an amine nucleophile in an SN2 reaction to yield a specific amino alcohol diastereomer.[8] This strategy is often employed in the synthesis of antiviral and anticancer agents.[10] The carboxylic acid functional group, often present in drug candidates, plays a crucial role in biomolecular recognition at receptor sites through hydrogen bonding.[11]

Safety Data Sheet (SDS) Analysis

A thorough understanding of the hazards associated with a chemical is paramount for safe handling in a laboratory setting. The Safety Data Sheet (SDS) provides comprehensive information on the potential hazards and necessary precautions.

Key Safety Information for Methyl 3-phenyloxirane-2-carboxylate (General Isomer):

-

Handling Precautions : Handle in a well-ventilated area.[12] Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[12][13] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[12] Use non-sparking tools to prevent fire from electrostatic discharge.[12]

-

First Aid Measures :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

-

Eye Contact : Rinse with pure water for at least 15 minutes and seek medical attention.[12]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[12]

-

-

Firefighting Measures : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12] Firefighters should wear self-contained breathing apparatus.[12]

-

Accidental Release : Avoid dust formation and breathing vapors.[12] Ensure adequate ventilation and remove all sources of ignition.[12] Prevent the chemical from entering drains and collect the spillage for disposal in suitable, closed containers.[12]

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

This protocol provides a general, step-by-step methodology for a common reaction involving chiral epoxides.

Objective: To synthesize a chiral amino alcohol via the ring-opening of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate with a primary amine.

Materials:

-

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Chromatography supplies for purification

Methodology:

-

Reaction Setup : Under an inert atmosphere, dissolve Methyl (2S,3S)-3-phenyloxirane-2-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition : Slowly add the primary amine (1.1 equivalents) to the stirred solution at room temperature. The causality for the slight excess of the amine is to ensure the complete consumption of the limiting epoxide.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired chiral amino alcohol.

Caption: Step-by-step workflow for the nucleophilic ring-opening of the epoxide.

References

-

methyl (2S,3S)-3-phenyloxirane-2-carboxylate - LookChemicals. [Link]

-

Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

-

Methyl 3-phenyloxirane-2-carboxylate - Chemspace. [Link]

-

Epoxide - Wikipedia. [Link]

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC. [Link]

-

Cas 5449-12-7,2-methyl-3-phenyloxirane-2-carboxylic acid - LookChem. [Link]

-

Epoxides and Azridines - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Computational Studies of Chiral Epoxide Radicals | The Journal of Organic Chemistry. [Link]

-

methyl (2S,3S)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146578 - PubChem. [Link]

-

CPL GHS EU SDS - Soapmakers Store. [Link]

-

methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146624 - PubChem. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. [Link]

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]

Sources

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. 40956-18-1,methyl (2S,3S)-3-phenyloxirane-2-carboxylate [lookchemicals.com]

- 3. methyl (2S,3S)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. openmedscience.com [openmedscience.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. soapmakers-store.com [soapmakers-store.com]

Difference between methyl (2S,3S) and (2R,3R)-3-phenyloxirane-2-carboxylate

Technical Whitepaper: Stereochemical Divergence in cis-Methyl 3-Phenyloxirane-2-Carboxylate

Subtitle: A Comparative Analysis of the (2S,3S) and (2R,3R) Enantiomers in Asymmetric Synthesis and Biocatalysis.

Executive Summary

Methyl 3-phenyloxirane-2-carboxylate (methyl 3-phenylglycidate) is a pivotal chiral building block in the synthesis of cardiovascular agents (e.g., Diltiazem) and taxane-based chemotherapeutics (e.g., Paclitaxel side chains).[1][2][3][4][5][6] While the trans-isomers ((2R,3S) and (2S,3R)) are the predominant industrial intermediates, the (2S,3S) and (2R,3R) isomers represent the cis-diastereomeric pair .

This guide delineates the critical technical differences between these two enantiomers, focusing on their distinct interactions with chiral biocatalysts, their divergent nucleophilic ring-opening pathways, and their utility in accessing threo-configured pharmacological targets.

Stereochemical Architecture & Identification

The core distinction between the (2S,3S) and (2R,3R) isomers lies in their absolute configuration, which dictates their spatial interaction with polarized light and biological macromolecules. Unlike the trans-series, where substituents are anti-periplanar, the cis-series places the phenyl and methoxycarbonyl groups on the same face of the oxirane ring.

Comparative Data Matrix

| Feature | Methyl (2S,3S)-3-phenyloxirane-2-carboxylate | Methyl (2R,3R)-3-phenyloxirane-2-carboxylate |

| Stereochemical Relationship | cis-Enantiomer (Syn) | cis-Enantiomer (Syn) |

| Cahn-Ingold-Prelog (CIP) | C2: (S), C3: (S) | C2: (R), C3: (R) |

| Geometric Configuration | Phenyl / Ester: Syn | Phenyl / Ester: Syn |

| Optical Rotation | Typically Levorotatory (-) | Typically Dextrorotatory (+) |

| Key NMR Signal (¹H) | ||

| Primary Synthetic Access | Asymmetric Epoxidation of cis-Cinnamate | Asymmetric Epoxidation of cis-Cinnamate |

*Note: The coupling constant (

Biocatalytic Resolution: The Separation Protocol

Since chemical synthesis often yields racemic cis-methyl 3-phenylglycidate (a mixture of (2S,3S) and (2R,3R)), enzymatic kinetic resolution is the industry standard for obtaining enantiopure material. Lipases discriminate between the two enantiomers based on the "fit" of the ester group into the enzyme's active site.

Mechanism of Discrimination

-

The (2S,3S) Enantiomer: Often acts as the "slow" reacting species in hydrolytic resolutions catalyzed by Candida antarctica Lipase B (CAL-B) or Serratia marcescens lipase. It remains as the intact ester.

-

The (2R,3R) Enantiomer: Typically recognized as the "fast" reacting species, undergoing hydrolysis to form the water-soluble (2R,3R)-glycidic acid (or spontaneously decarboxylating to phenylacetaldehyde, depending on conditions).

Experimental Workflow: Lipase-Mediated Resolution

-

Substrate Preparation: Dissolve racemic cis-methyl 3-phenylglycidate (100 mM) in a biphasic system (Toluene/Phosphate Buffer pH 7.5).

-

Enzyme Addition: Add Immobilized Lipase (e.g., Novozym 435 or Lipase M).

-

Incubation: Stir at 30°C. Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

-

Termination: Stop reaction at 50% conversion.

-

Separation:

Figure 1: Kinetic resolution workflow separating the (2S,3S) ester from the (2R,3R) isomer via selective hydrolysis.

Reactivity & Ring Opening: The Divergence Point

The most critical application difference lies in the stereochemical outcome of nucleophilic ring opening. The cis-epoxides are precursors to anti (threo) amino alcohols, whereas the trans-epoxides yield syn (erythro) products.

Regioselectivity and Stereochemistry

Ring opening typically occurs at the C3 (benzylic) position due to electronic stabilization of the transition state by the phenyl ring. The reaction proceeds via an

-

Pathway A: (2R,3R) Isomer + Nucleophile (

)-

Attack at C3 (R

S inversion). -

C2 remains (R).

-

Product: (2R,3S)-3-substituted-2-hydroxy ester.

-

Significance: This generates the anti-configuration found in specific protease inhibitors.

-

-

Pathway B: (2S,3S) Isomer + Nucleophile (

)-

Attack at C3 (S

R inversion). -

C2 remains (S).

-

Product: (2S,3R)-3-substituted-2-hydroxy ester.

-

Significance: Enantiomer of the above; used for structure-activity relationship (SAR) studies to determine the active chiral form of a drug candidate.

-

Figure 2: Stereochemical divergence in ring opening. Inversion at C3 converts cis-epoxides into anti-products.

Industrial & Research Applications

While the trans-isomer is the direct precursor for the Taxol C-13 side chain (via syn-selective opening or specific inversion protocols), the cis-isomers ((2S,3S) and (2R,3R)) serve distinct roles:

-

Mechanistic Probes: They are used to verify the stereospecificity of epoxide hydrolases. If an enzyme converts cis-epoxide to threo-diol and trans-epoxide to erythro-diol, it confirms a hydrolytic mechanism involving a covalent enzyme intermediate or direct water attack.

-

Access to Allo-Phenylisoserine: Ring opening of the (2R,3R) isomer with ammonia yields threo-3-phenylisoserine. This is the diastereomer of the Taxol side chain and is crucial for creating "Taxotere" analogues to bypass drug resistance.

-

Diltiazem Synthesis (Alternative Route): While Diltiazem is derived from the trans-epoxide, research into cis-lactam precursors (derived from cis-epoxides) has been explored to generate novel calcium channel blockers with altered pharmacokinetic profiles.

References

-

Enantioselective Hydrolysis of Methyl Glycidates. ResearchGate. (Accessed 2024).[7] Detailed kinetics of Lecitase Ultra in resolving phenylglycidate esters.

-

Process for Preparation of Optically Active Glycidic Esters. Google Patents (WO2014030106A2). Defines the absolute configurations of cis ((2S,3S)/(2R,3R)) and trans isomers in the context of Diltiazem synthesis.

-

Chemoenzymatic Synthesis of Taxol C-13 Side Chain. US Patent 6020174A. Describes the conversion of phenylglycidates to phenylisoserine and the importance of stereochemical purity.

-

PubChem Compound Summary: Methyl 3-phenyloxirane-2-carboxylate. National Institutes of Health (NIH). Physicochemical data and stereochemical identifiers for the cis-isomer.

Sources

- 1. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]

- 2. methyl (2S,3S)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Chiral (2R,3S)-Phenylisoserine: A Detailed Guide from Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Abstract

This application note provides a comprehensive guide for the synthesis of enantiomerically pure (2R,3S)-phenylisoserine, a critical chiral building block, particularly recognized for its role as a precursor to the side chain of the anticancer agent Taxol.[1][2] The described methodology commences with the stereospecific ring-opening of methyl (2S,3S)-3-phenyloxirane-2-carboxylate, followed by hydrolysis of the resulting ester to yield the desired amino acid. This document outlines the underlying chemical principles, provides detailed, step-by-step protocols, and discusses the critical parameters that ensure high yield and stereochemical fidelity. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Chiral Phenylisoserine

Chiral β-amino acids are of paramount importance in the pharmaceutical industry due to their prevalence in the structures of numerous biologically active molecules.[] (2R,3S)-Phenylisoserine, in particular, stands out as a key intermediate in the synthesis of the C-13 side chain of Taxol, a potent anti-cancer drug.[1][2] The precise stereochemistry of this side chain is crucial for its biological activity, necessitating synthetic routes that afford high enantiomeric purity.[]

The synthetic strategy detailed herein leverages the commercially available or readily synthesized methyl (2S,3S)-3-phenyloxirane-2-carboxylate as a chiral precursor. The inherent strain of the oxirane ring provides the driving force for a regioselective and stereospecific ring-opening reaction, which is a cornerstone of this synthetic approach.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of (2R,3S)-phenylisoserine from methyl (2S,3S)-3-phenyloxirane-2-carboxylate is elegantly achieved in two primary steps:

-

Nucleophilic Ring-Opening of the Epoxide: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack. By employing a nitrogen nucleophile, such as ammonia, the epoxide ring is opened to introduce the amino group. This reaction proceeds via an SN2 mechanism, which dictates the stereochemical outcome. The attack occurs at the less sterically hindered carbon, and crucially, with inversion of configuration at that center. This ensures the desired threo diastereomer is formed.

-

Hydrolysis of the Methyl Ester: The resulting methyl ester of phenylisoserine is then hydrolyzed to the corresponding carboxylic acid. This step is typically carried out under basic or acidic conditions. Careful selection of the hydrolysis conditions is essential to avoid racemization or other unwanted side reactions.

The overall synthetic pathway is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for the preparation of (2R,3S)-Phenylisoserine.

Mechanistic Insights: The Key to Stereocontrol

The success of this synthesis hinges on the stereospecificity of the epoxide ring-opening. The reaction proceeds through an SN2 pathway, where the incoming nucleophile (ammonia) attacks the electrophilic carbon of the epoxide from the backside, relative to the C-O bond. In the case of methyl (2S,3S)-3-phenyloxirane-2-carboxylate, the attack of ammonia occurs at the C3 position, leading to an inversion of configuration at this center. This results in the formation of the (2R,3S) diastereomer of the phenylisoserine methyl ester.

Figure 2: Mechanism of the stereospecific ring-opening of the epoxide by ammonia.

Experimental Protocols

4.1. Step 1: Synthesis of Methyl (2R,3S)-3-phenylisoserinate

This protocol is adapted from procedures described in the literature for the aminolysis of similar epoxides.[5][6]

Materials:

-

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (2S,3S)-3-phenyloxirane-2-carboxylate (1.0 eq) in methanol (10 mL per gram of epoxide).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia (e.g., 5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude methyl (2R,3S)-3-phenylisoserinate by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

4.2. Step 2: Synthesis of (2R,3S)-Phenylisoserine

This protocol outlines a standard procedure for the hydrolysis of a methyl ester.[7][8]

Materials:

-

Methyl (2R,3S)-3-phenylisoserinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve methyl (2R,3S)-3-phenylisoserinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add a slight excess of lithium hydroxide or sodium hydroxide (e.g., 1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

-

After the ester has been completely hydrolyzed, cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to a pH of approximately 5-6 with 1M HCl. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain (2R,3S)-phenylisoserine as a white solid.

Data and Expected Outcomes

The following table summarizes the expected outcomes for this synthetic sequence. Actual yields may vary depending on the scale of the reaction and the purity of the starting materials.

| Step | Product | Expected Yield | Key Characterization Data |

| 1 | Methyl (2R,3S)-3-phenylisoserinate | 75-85% | 1H NMR, 13C NMR, Mass Spectrometry |

| 2 | (2R,3S)-Phenylisoserine | 85-95% | 1H NMR, 13C NMR, Mass Spectrometry, Chiral HPLC |

Chiral Purity Analysis: The enantiomeric purity of the final product, (2R,3S)-phenylisoserine, should be determined by chiral High-Performance Liquid Chromatography (HPLC). This is a critical step to validate the stereochemical integrity of the synthetic route.

Troubleshooting and Key Considerations

-

Incomplete Ring-Opening: If the ring-opening reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. However, this may increase the risk of side reactions. Ensure a sufficient excess of ammonia is used.

-

Epimerization during Hydrolysis: Strong basic conditions and prolonged reaction times during the ester hydrolysis step can lead to epimerization at the α-carbon. Using a milder base like lithium hydroxide and carefully monitoring the reaction progress is recommended.

-

Purification Challenges: The amino acid product can be challenging to purify by chromatography due to its polar nature. Precipitation and recrystallization are often the preferred methods for obtaining a highly pure product.

-

Alternative Nucleophiles: While ammonia is commonly used, other nitrogen nucleophiles can be employed for the ring-opening step, which may offer advantages in terms of reactivity and handling.

Conclusion

The synthesis of chiral (2R,3S)-phenylisoserine from methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a robust and reliable method that provides access to this valuable pharmaceutical intermediate. The key to this synthesis lies in the stereospecific SN2 ring-opening of the epoxide, which sets the desired stereochemistry. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can confidently produce high-purity (2R,3S)-phenylisoserine for their drug discovery and development programs.

References

- Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt. (n.d.). Google Patents.

- A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. (2015).

- Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine. (n.d.). Google Patents.

- A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester. (1991). The Journal of Organic Chemistry.

- Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt. (n.d.). Google Patents.

- Asymmetric synthesis of homochiral syn- and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain. (1993). Journal of the Chemical Society, Perkin Transactions 1.

- A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2011). Organic Letters.

- Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. (1997).

- Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S). (1991). The Journal of Organic Chemistry.

-

methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

methyl (2S,3S)-3-phenyloxirane-2-carboxylate | C10H10O3. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

- ChemInform Abstract: A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester. (1991). ChemInform.

- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.

-

Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2010). Journal of the Mexican Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of homochiral syn- and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 5. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 6. EP1961735A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 7. Methyl Esters [organic-chemistry.org]

- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Welcome to the technical support center for the purification of methyl (2S,3S)-3-phenyloxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high diastereomeric and enantiomeric purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

The purification of methyl (2S,3S)-3-phenyloxirane-2-carboxylate, a glycidic ester, presents unique challenges primarily due to the presence of a stereochemically-rich and chemically sensitive epoxide ring.[1] The successful isolation of the desired (2S,3S)-isomer, often referred to as the cis-isomer, from a mixture that may contain its trans-diastereomer and other process-related impurities requires a carefully considered strategy. This guide will walk you through logical troubleshooting steps and provide robust protocols to enhance the purity and yield of your target compound.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Diastereomeric Purity - Significant Contamination with the trans-Isomer

Question: My post-reaction analysis (¹H NMR or HPLC) shows a high percentage of the undesired trans-diastereomer, methyl (2S,3R)-3-phenyloxirane-2-carboxylate. How can I improve the diastereomeric ratio of my final product?

Analysis: The presence of the trans-isomer is a common outcome of the Darzens condensation reaction used for synthesis, which proceeds via an aldol-like addition followed by an intramolecular Sₙ2 reaction.[1][2] The final diastereomeric ratio is highly dependent on the reaction conditions. Purification is aimed at selectively removing this trans-isomer.

Solutions:

-

Re-evaluate Synthesis Conditions: The most effective way to achieve high diastereoselectivity is often at the synthesis stage. The choice of base, solvent, and temperature can significantly influence the stereochemical outcome of the Darzens condensation.[3] For instance, using non-polar, aprotic solvents can favor one diastereomer over another.[4]

-

Purification by Flash Column Chromatography: This is the most common and effective method for separating diastereomers.

-

Causality: Diastereomers have different physical properties, including their polarity and interaction with stationary phases. This allows for their separation using chromatography.

-

Protocol:

-

Stationary Phase: Use standard silica gel (40-63 µm). If you observe product degradation (see Issue 2), consider using deactivated silica.

-

Solvent System Selection: The key to good separation is finding a solvent system that provides a good resolution factor (Rƒ) difference between the cis- and trans-isomers. Screen various solvent systems using Thin Layer Chromatography (TLC). Start with a low-polarity mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and load it onto the column. Dry loading may also improve resolution.

-

Elution: Run the column with the optimized solvent system, collecting fractions and analyzing them by TLC or HPLC.

-

Table 1: Recommended Starting Solvent Systems for Chromatographic Separation

-

| Solvent System (v/v) | Polarity | Typical Rƒ (cis-isomer) | Notes |

| Hexanes:Ethyl Acetate (9:1) | Low | 0.3 - 0.4 | A good starting point for many glycidic esters. Adjust ratio as needed. |

| Hexanes:Dichloromethane (1:1) | Low-Medium | Variable | Can provide different selectivity compared to ester-based systems. |

| Toluene:Ethyl Acetate (95:5) | Low | 0.2 - 0.3 | Toluene can offer unique π-π interactions, aiding separation. |

-

Purification by Recrystallization: If your compound is a solid at room temperature, recrystallization can be a highly effective and scalable purification method.[5][6][]

-

Causality: The desired diastereomer and the undesired one will have different solubilities in a given solvent system, allowing the purer compound to crystallize out of a saturated solution upon cooling.[5]

-

Protocol:

-

Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] The boiling point of the solvent should be lower than the melting point of your compound to avoid "oiling out".[5]

-

Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[5]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

-

Table 2: Potential Solvents for Recrystallization

-

| Solvent | Polarity | Rationale |

| Methanol | Polar | Has been used successfully for similar glycidic esters.[8] |

| Ethanol/Water | Co-solvent | The polarity can be fine-tuned by adjusting the water content. |

| Toluene/Hexanes | Co-solvent | Good for less polar compounds, offering a wide temperature solubility gradient. |

Issue 2: Product Degradation During Purification

Question: I am losing a significant amount of my product during column chromatography, and my post-column fractions contain by-products. What is causing this degradation?

Analysis: The epoxide ring in your compound is strained and susceptible to ring-opening, especially under acidic or strongly basic conditions.[1] Standard silica gel is inherently acidic due to the presence of silanol groups on its surface, which can catalyze the hydrolysis or rearrangement of the epoxide.

Solutions:

-

Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.

-

Protocol: Prepare a slurry of the silica gel in your chosen mobile phase. Add ~1% triethylamine (or another suitable base) relative to the solvent volume. Swirl the slurry for a few minutes and then pack the column as usual. This will block the acidic silanol groups.[9]

-

-

Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase.

-

Options: Neutral alumina is a common alternative. Bonded-phase silica (like C18 for reversed-phase chromatography) can also be an option, though it requires developing a new solvent system.

-

-

Maintain Neutral pH During Work-up: Before any chromatographic purification, ensure that your aqueous work-up steps are carefully controlled to maintain a pH as close to neutral as possible. Avoid strong acid or base washes if feasible.

-

Minimize Contact Time: Perform the chromatography as efficiently and quickly as possible to reduce the time the compound is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the diastereomeric and enantiomeric purity of my sample?

A1: Standard analytical techniques like ¹H NMR can often be used to determine the diastereomeric ratio by integrating the distinct signals for each diastereomer. However, for accurate determination of both diastereomeric and enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[10][11][12]

Q2: I need to separate the (2S,3S) enantiomer from the (2R,3R). How do I select the right chiral HPLC column?

A2: Selecting a chiral column is often an empirical process, but you can start with columns that have broad applicability for compounds like esters and epoxides.[10][12]

-

Recommended Column Types: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are extremely versatile and a good first choice for screening.[10] Pirkle-type columns can also be effective.[10]

-

Screening Protocol: It is recommended to screen a small library of chiral columns with different stationary phases under both normal-phase and polar organic modes to find the optimal separation conditions.[12]

Table 3: Chiral HPLC Column Screening Guide

| Stationary Phase Type | Typical Mobile Phase | Strengths |

| Coated Polysaccharide (e.g., Cellulose, Amylose) | Hexane/Isopropanol or Hexane/Ethanol | Broad selectivity for a wide range of compounds.[10] |

| Immobilized Polysaccharide | Wider range of solvents possible, including DCM, THF.[13] | More robust and allows for greater flexibility in mobile phase selection. |

| Pirkle-Type (e.g., Whelk-O® 1) | Hexane/Isopropanol | Durable, covalent bonding allows for use with any solvent.[10] |

Q3: Is distillation a viable purification method for methyl (2S,3S)-3-phenyloxirane-2-carboxylate?

A3: While distillation is a powerful technique for purifying liquids, it may be risky for this compound. The required temperatures could potentially lead to thermal decomposition or rearrangement of the sensitive epoxide ring. Vacuum distillation would be necessary to lower the boiling point, but this should be approached with caution. It is generally less preferred than chromatography or recrystallization for this class of compounds unless the thermal stability has been well-established.

Q4: What are the best storage conditions for the purified product?

A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Storing it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation from atmospheric moisture and oxygen.

Visual Logic and Workflows

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Caption: Figure 1. Decision workflow for selecting an initial purification method.

Caption: Figure 2. Troubleshooting logic for low diastereomeric purity.

References

- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

-

Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (n.d.). ArTS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

US Environmental Protection Agency. (n.d.). Ethyl 3-methyl-2-phenyloxirane-2-carboxylate Properties. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 3-phenyloxirane-2-carboxylate - C10H10O3. Retrieved from [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl (2S,3S)-3-phenyloxirane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl (2S,3R)-3-phenyloxirane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

-

Francotte, E., & Lindner, W. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5529. Retrieved from [Link]

-

Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Hawkes, J. A., et al. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl 3-methyl-3-phenyloxirane-2-carboxylate. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 4. arts.units.it [arts.units.it]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. mt.com [mt.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. bgb-analytik.com [bgb-analytik.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 13. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Epoxide Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the most common challenges in epoxide synthesis: undesired ring-opening side reactions. As your partner in the lab, we understand that achieving high yields of your target epoxide is critical. This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to diagnose and solve problems effectively.

Part 1: Understanding the Enemy: The Mechanism of Epoxide Ring-Opening

Before we can troubleshoot, we must understand the fundamental chemistry at play. Epoxides, or oxiranes, are three-membered cyclic ethers. Their high reactivity stems from significant ring strain, making them susceptible to nucleophilic attack that opens the ring.[1] This reactivity is a double-edged sword: it makes them valuable synthetic intermediates, but also prone to unwanted side reactions.

The primary culprits in undesired ring-opening during synthesis are nucleophiles present in the reaction mixture, often activated by acidic or basic conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[2] This activation makes the epoxide's carbon atoms highly electrophilic. The subsequent nucleophilic attack generally occurs at the more substituted carbon , as this carbon can better stabilize the partial positive charge that develops in the transition state, a characteristic with some SN1 character.[2][3] If water is the nucleophile, this pathway leads to the formation of a trans-1,2-diol, a common and often frustrating side product.[3]

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile (e.g., RO⁻, HO⁻), the ring-opening proceeds via a classic SN2 mechanism.[4] Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted carbon .[2] This pathway also results in a trans configuration of the nucleophile and the resulting hydroxyl group.

Caption: Base-catalyzed epoxide ring-opening mechanism.

Part 2: Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of questions you might ask when encountering problems in your epoxidation reaction.

Q1: My reaction is producing a significant amount of a 1,2-diol instead of the desired epoxide. What's happening and how can I fix it?

Causality: The formation of a 1,2-diol is a classic sign of epoxide hydrolysis, which is the ring-opening of your newly formed epoxide by water.[3] This is most often an acid-catalyzed process. The source of the acid could be the peroxyacid reagent itself (like m-CPBA, which produces m-chlorobenzoic acid as a byproduct) or trace acidic impurities in your starting materials or solvent.[5]

Solutions:

-

Maintain Anhydrous Conditions: Water is the nucleophile for diol formation. Ensure all glassware is thoroughly dried, and use anhydrous solvents. For highly sensitive reactions, consider adding molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.[1]

-

Buffer the Reaction: To neutralize the acidic byproduct of peroxyacid epoxidation, add a mild base to your reaction. A common and effective method is to perform the reaction in a biphasic system with an aqueous buffer like sodium bicarbonate (NaHCO₃).[6]

-

Control the Temperature: Epoxide hydrolysis is often more favorable at higher temperatures. Running your reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly slow down the rate of the undesired ring-opening reaction while still allowing the epoxidation to proceed.[7]

-

Purify Your Reagents: Ensure your starting alkene and solvent are free from acidic impurities. If necessary, pass the solvent through a plug of neutral alumina before use.

Experimental Protocol: Buffered Epoxidation with m-CPBA

-

Dissolve the allylic alcohol in dichloromethane (DCM) (0.1 M) in a round-bottom flask.

-

Add m-CPBA (2 equivalents) and a 0.5 M NaHCO₃ solution (0.3 M).

-

Stir the biphasic mixture vigorously at 0 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with hexane and a saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with hexane.

-

Wash the combined organic phase twice with a 5% NaHSO₃ solution (to remove excess peroxyacid), then with saturated NaHCO₃ solution and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q2: I'm using a catalytic system (e.g., Sharpless or Jacobsen epoxidation) and my yields are low, with complex side products. What could be the issue?

Causality: Catalytic systems, while powerful, can be sensitive. Low yields can result from catalyst deactivation, side reactions catalyzed by the support or metal center, or the presence of impurities that poison the catalyst.

For Sharpless Asymmetric Epoxidation:

-

Problem: The allylic alcohol is essential for this reaction as it coordinates to the titanium catalyst, directing the epoxidation.[1] If this coordination is disrupted, or if the catalyst is not properly formed, the reaction will be sluggish or fail.

-

Solutions:

-

Strictly Anhydrous Conditions: The titanium(IV) isopropoxide catalyst is extremely moisture-sensitive. The presence of water will hydrolyze the catalyst, rendering it inactive. The use of 3Å molecular sieves is necessary.[1]

-

Reagent Purity: Ensure the tert-butyl hydroperoxide (TBHP) is of high quality and anhydrous.

-

Temperature Control: These reactions are typically run at low temperatures (e.g., -20 °C) to enhance enantioselectivity and minimize side reactions.[7]

-

For Jacobsen-Katsuki Epoxidation:

-

Problem: The Mn-salen catalyst can be prone to deactivation over time, often through the formation of inactive µ-oxo manganese(IV) dimers or oxidative degradation of the salen ligand itself.[8]

-

Solutions:

-

Use of Axial Ligands: Adding a coordinating ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can help prevent the formation of the inactive dimer and improve catalyst turnover.

-

Choice of Oxidant: While bleach (NaOCl) is a common oxidant, other options like m-CPBA or iodosylbenzene (PhIO) can be used and may be less prone to causing catalyst degradation in some cases.[8]

-

Immobilization: For industrial applications or catalyst recycling, immobilizing the Jacobsen's catalyst on a solid support can prevent bimolecular catalyst deactivation pathways.[9]

-

Q3: My epoxide seems to be rearranging into a ketone or aldehyde. Why is this happening?

Causality: Epoxide-to-carbonyl rearrangements are typically catalyzed by Lewis acids.[10] The Lewis acid coordinates to the epoxide oxygen, facilitating a 1,2-hydride or alkyl shift to form the more stable carbonyl compound. This can be a significant side reaction if your reagents or glassware are contaminated with Lewis acidic species.

Solutions:

-

Use High-Purity Reagents: Ensure that all reagents, especially metal-based catalysts or salts, are free from Lewis acidic impurities.

-

Avoid Lewis Acidic Conditions: If the rearrangement is a persistent problem, consider epoxidation methods that do not involve Lewis acidic components. For example, a simple m-CPBA epoxidation under buffered conditions is less likely to cause this rearrangement than a system employing a Lewis acid catalyst.

-

Careful Workup: During the workup, avoid prolonged exposure to acidic conditions which could promote rearrangement of the isolated epoxide.

Part 3: Comparative Data and Quick Reference

The choice of solvent and reaction conditions can have a dramatic impact on the selectivity of epoxidation versus ring-opening.

| Parameter | Condition Favoring Epoxidation | Condition Favoring Ring-Opening | Rationale | Reference(s) |

| pH | Neutral to slightly basic (e.g., with NaHCO₃ buffer) | Acidic (e.g., unbuffered peroxyacid) | Acid catalyzes the hydrolysis of the epoxide to a diol. | [11][12] |

| Solvent | Aprotic, non-polar (e.g., DCM, Toluene) | Protic, polar (e.g., Methanol, Water) | Protic solvents can act as nucleophiles or facilitate proton transfer for acid-catalyzed ring-opening. | [13][14] |

| Temperature | Low (e.g., -20 °C to 0 °C) | High (e.g., room temperature to reflux) | Higher temperatures provide the activation energy for the ring-opening side reaction. | [7] |

| Water Content | Anhydrous (use of molecular sieves) | Aqueous or wet solvents | Water is a direct nucleophile for the formation of 1,2-diols. | [3][15] |

Part 4: Frequently Asked Questions (FAQs)

-

Q: Can the choice of peroxyacid affect the amount of ring-opening?

-

A: Yes. Stronger peroxyacids, which have a lower pKa, will generate a more acidic byproduct, potentially leading to more acid-catalyzed ring-opening. If you are experiencing issues, consider using a less acidic peroxyacid or ensure your buffering is adequate.

-

-

Q: My starting material is an electron-deficient alkene. Are there special considerations?

-

A: Yes, electron-deficient alkenes react more slowly in standard epoxidations with reagents like m-CPBA. For these substrates, nucleophilic epoxidation methods, such as using hydrogen peroxide and a base, are often more effective and can avoid the acidic conditions that lead to ring-opening.

-

-

Q: How can I tell if my catalyst is being deactivated in a Jacobsen epoxidation?

-

A: A common sign is the reaction stalling before all the starting material is consumed (as monitored by TLC or GC). You may also observe a color change in the reaction mixture that is inconsistent with the active catalytic cycle.

-

-

Q: Is it possible for the solvent to act as the nucleophile in ring-opening?

-

A: Absolutely. If you are performing an epoxidation in an alcohol solvent like methanol under acidic conditions, you can form a β-alkoxy alcohol as a side product through solvolysis.[3] This is why aprotic solvents like dichloromethane are generally preferred.

-

References

- Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. PMC.

- Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | JACS Au.

- pH-driven, reversible epoxy ring opening/closing in graphene oxide.

- Jacobsen's catalyst – Knowledge and References. Taylor & Francis.

- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. (2023-12-25)

- Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin.

- Enantioselective Epoxidation of Allylic Alcohols. Organic Syntheses Procedure.

- Jacobsen's catalyst anchored on Al-MCM-41. SciELO Colombia.

- Jacobsen's c

- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. (2023-12-25)

- Epoxides Ring-Opening Reactions. Chemistry Steps. (2020-06-18)

- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024-03-24)

- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. (2024-11-18)

- Epoxide Ring Opening With Base. Master Organic Chemistry. (2015-02-10)

- Jacobsen epoxid

- Troubleshooting: How to Improve Yield. University of Rochester.

- Jacobsen's c

- Sharpless epoxid

- (PDF) Ring-Opening of Epoxides by Pendant Silanols.

- Sharpless Epoxidation Mechanism | Detailed Review. YouTube. (2026-02-11)

- Effect of Interactions between Alkyl Chains and Solvent Structures on Lewis Acid Catalyzed Epoxidations | ACS Catalysis.

- Sharpless Epoxid

- Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols.

- Use of different epoxide ring openers and volumes of epoxidized palm oil to modify palm oil into biopolyol. ANRES. (2024-02-29)

- The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE.

- Sharpless Epoxid

- How to improve epoxide yield in an organic chemistry lab? : r/chemhelp. Reddit. (2018-10-26)

- Sharpless Epoxid

- Opening of Epoxides With Acid. Master Organic Chemistry. (2015-02-02)

- Synthesis of epoxide and vicinal diol regioisomers

- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. (2025-12-12)

- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Kulkarni Research Group. (2018-12-20)

- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Chemistry Stack Exchange. (2020-05-29)

- Epoxidation and anti-diol formation

- Troubleshooting low yields in the oxidative cycliz

- Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. (2015-01-26)

- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion

- Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.

- Preventing hydrolysis of AlN powders with organophosphate co

- The preparation, characterization and hydrolysis of epoxidized natural rubber. UCL Discovery - University College London.

- Glycerol. Wikipedia.

- 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.

Sources

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. scielo.org.co [scielo.org.co]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jsynthchem.com [jsynthchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Recrystallization of Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

[1][2]

Executive Summary & Solvent Strategy

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate (also known as methyl trans-3-phenylglycidate) is a thermally sensitive epoxide with a relatively low melting point (approx. 48–50°C for high purity).[1][2] Its purification is critical because the biological activity of the final drug (Diltiazem) depends strictly on the (2S,3S) configuration.

The "Why" Behind Solvent Selection

The primary challenge is preventing "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1][2] Because the melting point is low, impurities can depress the melting point below the recrystallization temperature, resulting in an oil rather than crystals.

| Solvent System | Role | Suitability | Mechanism of Action |

| Methanol (MeOH) | Primary | Excellent | High solubility at 40°C; steep solubility drop at 0°C. Promotes formation of dense prisms.[1][2] |

| Ethanol (EtOH) | Primary | Good | Slower evaporation than MeOH; useful for larger batches to control cooling rate.[1][2] |

| Hexane / Ethyl Acetate | Binary | High Purity | EtOAc dissolves the ester; Hexane acts as the anti-solvent to force precipitation.[2] Best for removing non-polar byproducts.[1][2] |

| Isopropanol (IPA) | Alternative | Moderate | Good for final polishing of optical purity, but yield can be lower due to higher solubility at low temps.[2] |

| Toluene | Extraction | Pre-Cryst | Often used to extract the crude product; usually exchanged for alcohol for crystallization.[2] |

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best approach based on your crude material's state.

Figure 1: Decision tree for selecting the optimal recrystallization protocol based on crude material state and purity.

Detailed Experimental Protocols

Method A: Single Solvent Recrystallization (Methanol)

Best for upgrading enantiomeric excess (ee) of already solid material.[1][2]

-

Dissolution: Place 10g of crude solid in a flask. Add Methanol (approx. 3–5 mL per gram of solid).[2]

-

Heating: Warm the mixture gently to 40–45°C. Do not exceed 50°C to avoid ring-opening or transesterification.

-

Note: If the solution is not clear, filter while warm to remove insoluble salts.[2]

-

-

Cooling (Critical Step): Remove from heat and let the flask cool to room temperature (25°C) slowly over 30 minutes.

-

Seeding: Once at 25°C, add a tiny crystal of pure (2S,3S)-MPGM. This acts as a template to prevent oiling out.[1][2]

-

Crystallization: Move the flask to a fridge/chiller at 0–4°C for 4–12 hours.

-

Filtration: Filter the white needles/prisms under vacuum.[1][2] Wash with cold (-10°C) Methanol.[1][2]

Method B: Binary Solvent System (Hexane / Ethyl Acetate)

Best for oily crudes or removing sticky non-polar impurities.[1][2]

-

Dissolution: Dissolve crude material in Ethyl Acetate (1 mL/g) at room temperature.

-

Anti-solvent Addition: Slowly add Hexane (or n-Heptane) dropwise while stirring until a slight turbidity (cloudiness) persists.[1][2]

-

Re-dissolution: Add a few drops of Ethyl Acetate to just clear the solution again.[2]

-

Harvest: Collect crystals by filtration. Wash with 9:1 Hexane:EtOAc.[1][2]

Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution is either too concentrated, cooled too quickly, or impurities have depressed the melting point below the crash-out temperature. Corrective Action:

-

Re-heat: Warm the mixture until the oil dissolves back into the solvent.

-

Dilute: Add 10–20% more solvent.[2]

-

Seed: You must seed the solution at a temperature slightly above the oiling point (approx. 30°C).

-

Agitate: Stir slowly. Vigorous stirring can sometimes promote oiling; gentle agitation promotes crystal growth.[1][2]

Issue 2: Low Yield (<50%)

Diagnosis: The compound is too soluble in the chosen solvent at low temperatures. Corrective Action:

-

Lower Temperature: Cool to -10°C or -20°C (freezer) instead of 4°C.

-

Anti-solvent: If using Method A (MeOH), add water dropwise (very carefully) to the cold solution to force precipitation.[2] Warning: Excess water can hydrolyze the ester if left too long.

Issue 3: Drop in Optical Rotation (Lower ee%)

Diagnosis: Racemization or ring-opening has occurred.[1][2] Corrective Action:

Mechanism of Impurity Rejection

Understanding why these protocols work ensures reproducibility.

Figure 2: Thermodynamic rejection of cis-isomers and enantiomers during slow cooling.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Not as a primary solvent.[1][2] While the compound is insoluble in water, water promotes ester hydrolysis and epoxide ring opening, especially if acidic impurities are present. Use water only as an anti-solvent in small quantities at low temperatures.[1][2]

Q: My crude is a dark brown oil. Can I crystallize directly? A: Likely not. Dark color indicates tarry impurities that inhibit crystal growth.[1][2] Perform a "silica plug" filtration first: dissolve in Toluene/EtOAc, pass through a short pad of silica gel, evaporate, and then recrystallize using Method B.

Q: What is the expected Melting Point? A: The pure (2S,3S) enantiomer typically melts between 48–51°C . If your crystals melt below 45°C, they likely contain significant amounts of the cis-isomer or solvent inclusions.[1][2]

Q: Why do you recommend Methanol over Ethanol? A: Methanol generally offers a steeper solubility curve for this specific epoxide, meaning high solubility at 40°C but very low solubility at 0°C, maximizing yield.[2] Ethanol is a valid alternative but may require lower temperatures (-20°C) for equivalent yields.[2]

References

-

Furutani, T., et al. (2002).[2][3] "A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a Key Intermediate for Diltiazem." Journal of Organic Chemistry, 67(13), 4599–4601.[3] Link

- Context: Describes the handling and purification of the methoxy-analog, establishing the stability protocols for phenylglycid

-

Tanabe Seiyaku Co., Ltd. (1996).[1][2] "Process for the manufacture of diltiazem." European Patent EP0728751.[2] Link

-

Context: Industrial protocols for solvent extraction (Toluene) and crystallization of diltiazem intermediates.[2]

-

-

Armarego, W. L. F. (2017).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2]

-

Context: General standard for recrystallization solvent selection based on polarity and functional groups (Epoxides/Esters).[2]

-

-

Adger, B., et al. (1996).[2] "The synthesis of (2S,3S)-3-phenylglycidic acid methyl ester." Tetrahedron: Asymmetry, 7(9), 2417-2422.[1][2]

-

Context: Specific synthesis and isolation data for the target molecule.[2]

-

Sources

- 1. methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (2S,3S)-3-phenyloxirane-2-carboxylate | C10H10O3 | CID 146578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of methyl (2S,3S)-3-phenyloxirane-2-carboxylate in acidic vs basic media

Technical Support Center: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and experimental protocols for researchers working with methyl (2S,3S)-3-phenyloxirane-2-carboxylate. This valuable chiral building block, a key precursor in various asymmetric syntheses, possesses two primary reactive sites: the strained epoxide ring and the methyl ester. Understanding its behavior under different pH conditions is critical for achieving desired reaction outcomes and preventing unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling and reaction of methyl (2S,3S)-3-phenyloxirane-2-carboxylate.

Q1: I am observing degradation of my starting material in solution. What is the primary cause of instability for this molecule?

A1: The instability of methyl (2S,3S)-3-phenyloxirane-2-carboxylate arises from the high ring strain of the three-membered epoxide ring, which is estimated to be around 13 kcal/mol.[1] This inherent strain makes the epoxide susceptible to ring-opening reactions under both acidic and basic conditions.[2][3][4] Additionally, the methyl ester group is prone to hydrolysis, particularly in basic media. The stability of the compound is, therefore, highly dependent on the pH of the environment, and exposure to even trace amounts of acid or base can initiate degradation.

Q2: What is the expected outcome and mechanism when the compound is exposed to acidic conditions?

A2: Under acidic conditions, the predominant reaction is the acid-catalyzed ring-opening of the epoxide.[5][6] The reaction proceeds through a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways.[5][7][8]

-

Protonation: The reaction is initiated by the protonation of the epoxide oxygen, which transforms the poor alkoxide leaving group into a good alcohol leaving group.[9]

-

Nucleophilic Attack & Regioselectivity: A nucleophile (such as water in an aqueous acidic solution) will then attack one of the two electrophilic carbons of the epoxide. The attack preferentially occurs at the more substituted carbon (C3, the benzylic position) because this carbon can better stabilize the developing partial positive charge in the transition state.[6][7][9]

-

Stereochemistry: The nucleophile attacks from the side opposite to the C-O bond (backside attack), resulting in an inversion of stereochemistry at the site of attack. This Sₙ2-like attack on the protonated epoxide leads to the formation of a trans-diol.[3][6]

A potential competing reaction under harsh acidic conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]

Q3: How does the molecule behave in a basic medium? What are the competing reactions?

A3: In a basic medium, two primary reactions compete, with ester hydrolysis often being the more dominant pathway.

-

Pathway 1: Ester Hydrolysis (Saponification): The methyl ester is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion (or another base) will attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol. This reaction is typically fast and efficient under standard basic conditions.

-

Pathway 2: Epoxide Ring-Opening: The epoxide ring can also be opened by a strong nucleophile like a hydroxide ion.[3] This reaction follows a classic Sₙ2 mechanism.

-

Regioselectivity: In contrast to the acidic mechanism, the nucleophile attacks the less sterically hindered carbon atom.[3][6] For this molecule, the attack would occur at C2.

-

Stereochemistry: As a standard Sₙ2 reaction, the attack occurs with an inversion of configuration, leading to a trans-diol product.[6]

-

For researchers, it is critical to recognize that saponification of the ester is often faster than the base-catalyzed ring-opening of the epoxide.

Q4: I need to hydrolyze the methyl ester to the carboxylic acid while keeping the epoxide ring intact. Is this feasible?

A4: Achieving selective hydrolysis of the ester without opening the epoxide is a significant challenge due to the ring's sensitivity to both acid and base.[1]

-

Basic Hydrolysis: Standard basic hydrolysis (e.g., with NaOH or KOH) will likely lead to a mixture of products, including the desired carboxylate but also ring-opened diols. Lowering the temperature may improve selectivity, but complete prevention of ring-opening is difficult.

-

Acidic Hydrolysis: Strong acidic conditions will preferentially open the epoxide ring.[1]

-

Recommended Approach: The most effective methods for selective ester hydrolysis in such sensitive systems often involve enzymatic or near-neutral conditions.

-

Enzymatic Hydrolysis: Using a lipase, such as Candida antarctica lipase B (CALB), can provide high selectivity for the ester group under mild, near-neutral pH conditions, preserving the epoxide ring.[10]

-

Mild Reagents: Reagents like trimethyltin hydroxide or potassium trimethylsilanolate (TMSOK) have been used for saponification under non-aqueous, aprotic conditions, which can sometimes favor ester cleavage over epoxide opening.[11]

-

Q5: My reaction resulted in a mixture of regioisomers. How can I control where the nucleophile attacks the epoxide?

A5: The regioselectivity of the epoxide ring-opening is fundamentally controlled by the pH of the reaction medium.

-

To attack the more substituted (benzylic) carbon (C3): Use acidic conditions. The mechanism proceeds through a transition state with carbocationic character, which is best stabilized at the benzylic position.[7][9]

-

To attack the less substituted carbon (C2): Use basic or neutral conditions with a strong nucleophile. The reaction proceeds via an Sₙ2 mechanism, where steric hindrance is the dominant factor, directing the nucleophile to the less crowded site.[3][6]

Ensure your reaction is properly buffered or that all reagents and solvents are free of acidic or basic impurities to avoid unintended pathways.

Data Summary: Reactivity Profile

The following table summarizes the key differences in the stability and reactivity of methyl (2S,3S)-3-phenyloxirane-2-carboxylate under acidic and basic conditions.

| Feature | Acidic Medium (e.g., aq. H₂SO₄) | Basic Medium (e.g., aq. NaOH) |

| Primary Reaction | Epoxide Ring-Opening | Ester Hydrolysis (Saponification) |

| Secondary/Competing Reaction | Ester Hydrolysis | Epoxide Ring-Opening |

| Epoxide Opening Mechanism | Sₙ1-like / Borderline Sₙ2[4][5][12] | Sₙ2[3][6] |

| Site of Nucleophilic Attack | More substituted carbon (C3 - benzylic)[6][7] | Less substituted carbon (C2)[3][6] |

| Key Intermediate | Protonated epoxide | Alkoxide (from ester hydrolysis) or direct attack |

| Stereochemical Outcome | trans-diol (inversion at C3)[3][6] | trans-diol (inversion at C2)[6] |

| General Stability | Unstable; prone to rapid ring-opening | Unstable; prone to rapid ester hydrolysis |

Reaction Mechanisms & Workflows

The following diagrams illustrate the reaction pathways and provide a conceptual framework for experimental design.

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Caption: Competing reaction pathways in basic media.

Experimental Protocols

These protocols provide a basic framework for assessing the stability of your compound. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Monitoring Stability in Acidic Medium

Objective: To qualitatively observe the rate of acid-catalyzed hydrolysis of the epoxide ring.

Materials:

-

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate

-

Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

0.1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel), TLC tank, and appropriate eluent (e.g., 30% EtOAc in Hexanes)

-

Staining solution (e.g., potassium permanganate)

Methodology:

-

Reaction Setup: Dissolve ~20 mg of the starting material in 2 mL of THF in a small vial. Add a magnetic stir bar.

-

Initiation: Add 0.5 mL of 0.1 M HCl to the vial and start a timer. Stir the reaction at room temperature.

-

Time Points: At various time points (e.g., t = 0, 5 min, 15 min, 30 min, 1 hr), use a capillary tube to spot a small aliquot of the reaction mixture directly onto a TLC plate.

-

Work-up (for final analysis): After the final time point (or when the reaction appears complete by TLC), quench the reaction by adding 5 mL of saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Develop the TLC plate from step 3. Visualize the spots using a UV lamp and/or by staining. The starting material will have a higher Rf value than the more polar diol product. Compare the intensity of the spots over time to estimate the reaction rate. The worked-up material can be further analyzed by NMR or LC-MS to confirm the product structure.

Protocol 2: Monitoring Stability in Basic Medium

Objective: To qualitatively observe the competing reactions of ester hydrolysis and epoxide ring-opening.

Materials:

-

Same as Protocol 1, but replace 0.1 M HCl with 0.1 M Sodium Hydroxide (NaOH) and saturated NaHCO₃ with 1 M HCl for the work-up quench.

Methodology:

-

Reaction Setup: Dissolve ~20 mg of the starting material in 2 mL of THF in a small vial with a stir bar.

-

Initiation: Add 0.5 mL of 0.1 M NaOH and start a timer. Stir at room temperature.

-

Time Points & TLC: Follow the same procedure as in Protocol 1 for taking time points and spotting on a TLC plate. Note that the primary product, the sodium carboxylate salt, is water-soluble and may not appear clearly on the TLC of the reaction mixture.

-

Work-up (for final analysis): After the final time point, quench the reaction by acidifying with 1 M HCl until the pH is ~2-3. This protonates the carboxylate, making it extractable.

-

Extraction, Drying, and Analysis: Follow steps 5-7 from Protocol 1. The primary product observed on TLC after acidic work-up will be the carboxylic acid, which is more polar than the starting ester. The diol product from ring-opening may also be present as a more polar spot.

References

-

Stauffer, R. D. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 24. [Link]

-

Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

Chemistry Learner. (2022, July 6). Epoxide Reactions: Definition, Examples, and Mechanism. [Link]

-

University of Calicut. Ethers and Epoxides. [Link]

-

Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

-

da Silva, G. F., et al. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A, 114(15), 5176-5182. [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

-

Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

-